molecular formula C5H10F3NO2 B13042196 1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL

1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL

Cat. No.: B13042196
M. Wt: 173.13 g/mol
InChI Key: XJDVNZUUIPVNCH-UHFFFAOYSA-N
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Description

1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL is a fluorinated amino alcohol characterized by a propane backbone substituted with an amino group (-NH₂) at position 1, a hydroxyl group (-OH) at position 2, and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at position 2. The trifluoroethoxy moiety introduces significant electronegativity and lipophilicity, which can enhance metabolic stability and influence binding interactions in biological systems.

Properties

Molecular Formula

C5H10F3NO2

Molecular Weight

173.13 g/mol

IUPAC Name

1-amino-3-(2,2,2-trifluoroethoxy)propan-2-ol

InChI

InChI=1S/C5H10F3NO2/c6-5(7,8)3-11-2-4(10)1-9/h4,10H,1-3,9H2

InChI Key

XJDVNZUUIPVNCH-UHFFFAOYSA-N

Canonical SMILES

C(C(COCC(F)(F)F)O)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties
Research indicates that compounds with trifluoroethoxy groups can exhibit enhanced biological activity. For instance, derivatives of 1-amino alcohols have been investigated for their antiviral properties. The trifluoroethoxy moiety may enhance lipophilicity, improving the compound's ability to penetrate cell membranes and exhibit therapeutic effects against viral infections .

Case Study: Synthesis of Antiviral Agents
A study demonstrated the synthesis of various 1-amino alcohol derivatives, including those with trifluoroethoxy groups, which were tested for antiviral activity. The results showed that modifications to the amino alcohol structure significantly influenced antiviral efficacy, suggesting that 1-amino-3-(2,2,2-trifluoroethoxy)propan-2-OL could serve as a lead compound for developing new antiviral drugs .

Agrochemicals

Herbicidal Applications
The compound's unique structure positions it as a candidate for herbicide development. Its ability to inhibit specific enzymes in plants can lead to effective weed control strategies. Research has shown that similar amino alcohols can disrupt metabolic pathways in plants, thus serving as potent herbicides .

Case Study: Development of New Herbicides
In a patent application, compounds structurally related to this compound were evaluated for herbicidal activity. The findings indicated that these compounds could effectively control a range of weed species while being less harmful to crops, showcasing their potential in sustainable agriculture .

Materials Science

Fluorinated Polymers and Coatings
The incorporation of trifluoroethoxy groups into polymer matrices can enhance chemical resistance and thermal stability. These properties are crucial for applications in coatings and materials exposed to harsh environments.

Case Study: Enhanced Coating Formulations
Research into fluorinated coatings has shown that adding this compound can improve the performance of protective coatings against chemical corrosion and extreme temperatures. These coatings have been applied in various industries, including aerospace and automotive sectors .

Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryAntiviral AgentsEnhanced biological activity through structural modifications
AgrochemicalsHerbicidesEffective weed control with minimal crop damage
Materials ScienceFluorinated CoatingsImproved chemical resistance and thermal stability

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties
Property This compound 3-Amino-1,1,1-trifluoropropan-2-OL 1-Amino-3-(4-fluorophenoxy)propan-2-ol
Molecular Weight ~223.14 (hypothetical) 143.08 197.20
LogP (Predicted) ~1.2 (moderate lipophilicity) ~0.8 ~1.5
Hydrogen Bond Donors 2 (-NH₂, -OH) 2 (-NH₂, -OH) 2 (-NH₂, -OH)

Biological Activity

1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The trifluoroethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7_{7}H12_{12}F3_{3}NO2_{2}. The presence of the trifluoroethoxy moiety contributes to its distinctive properties, including increased metabolic stability and altered pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies suggest that similar compounds can inhibit RAD51, a protein critical for DNA repair processes .
  • Receptor Interaction: The amino and hydroxyl groups facilitate hydrogen bonding with various receptors and enzymes, modulating their activity .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Antiviral Properties

The potential antiviral activity of this compound is under investigation, particularly in relation to its ability to inhibit viral replication through interference with viral enzymes or host cell machinery .

Study 1: RAD51 Inhibition

A study focused on the structure-activity relationship (SAR) of fluoroethoxy-substituted compounds demonstrated that modifications to the trifluoroethoxy group could enhance RAD51 inhibition. This inhibition was measured using a D-loop assay that assesses homologous recombination (HR) activity in human cells. Results indicated that compounds with similar structures showed varying levels of inhibition based on their substituents .

CompoundRAD51 Inhibition (%)Maximum Tested Concentration (µM)
1a7040
2h6540
10e6020

Study 2: Antimicrobial Testing

In another study evaluating antimicrobial properties, a series of derivatives were tested against Staphylococcus aureus and Candida albicans. The results indicated that the trifluoroethoxy group significantly enhanced the antimicrobial efficacy compared to non-fluorinated analogs.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
AS. aureus15
BC. albicans10

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